![molecular formula C7H4FN3O2 B15071171 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-81-8](/img/structure/B15071171.png)
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol . This compound is characterized by the presence of a fluorine atom at the 4th position and a carboxylic acid group at the 6th position on the pyrrolo[2,3-D]pyrimidine ring system . It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the pyrrolo[2,3-D]pyrimidine core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations . Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学研究应用
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets . It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.
相似化合物的比较
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
- 4-Methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Uniqueness
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity . Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
属性
CAS 编号 |
1016241-81-8 |
|---|---|
分子式 |
C7H4FN3O2 |
分子量 |
181.12 g/mol |
IUPAC 名称 |
4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11) |
InChI 键 |
PAYLIYUKVLBCRG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=C1C(=NC=N2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


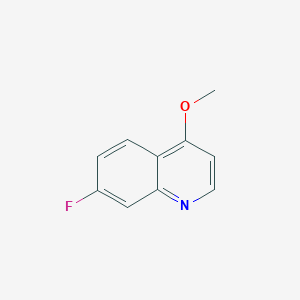
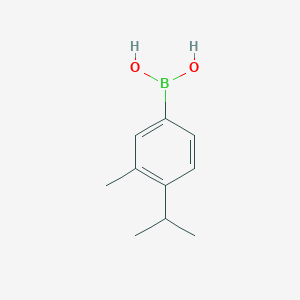
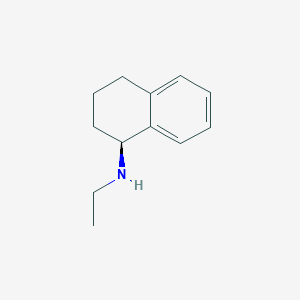
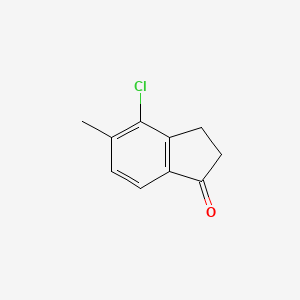
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)
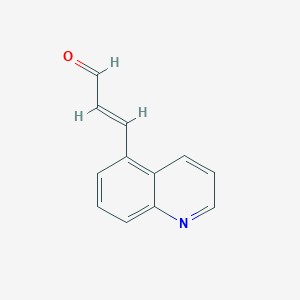
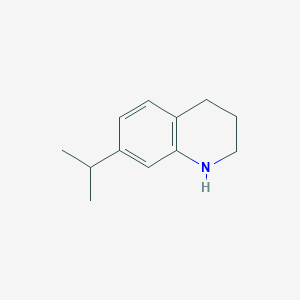
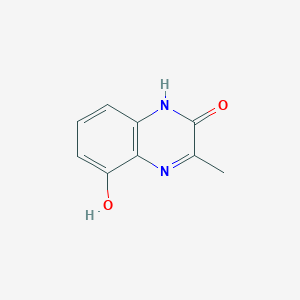
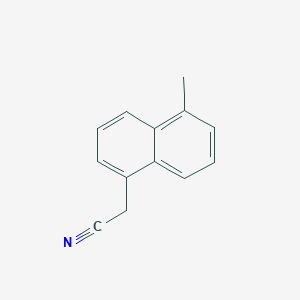
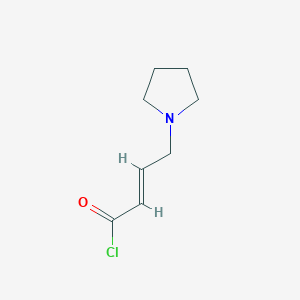
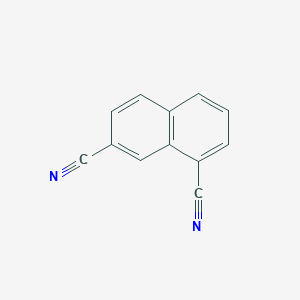
![(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15071156.png)

![2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)
